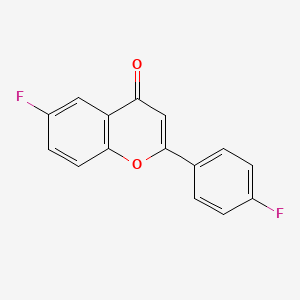

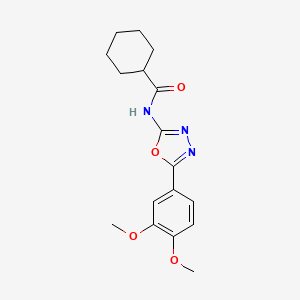

2-(4-Methoxyphenoxy)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

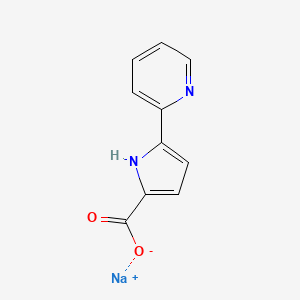

2-(4-Methoxyphenoxy)quinoxaline is a chemical compound that falls under the category of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds . For example, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed significant inhibition activity .Molecular Structure Analysis

The molecular formula of this compound is C15H12N2O . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Physical and Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . It has a characteristic double-ring structure containing a benzene ring fused with a pyrazine moiety .Applications De Recherche Scientifique

Anticorrosive Applications

Quinoline derivatives, including 2-(4-Methoxyphenoxy)quinoxaline, have been extensively studied for their anticorrosive properties. These compounds show significant effectiveness against metallic corrosion due to their high electron density, which enables them to form stable chelating complexes with surface metallic atoms through coordination bonding. This application is crucial in protecting infrastructure and machinery from corrosion-related damage, thus extending their lifespan and enhancing reliability (Verma, Quraishi, & Ebenso, 2020).

Biomedical Applications

Quinoxaline derivatives, including those similar in structure to this compound, have been recognized for their broad spectrum of biomedical applications. These applications include antimicrobial activities and treatments for chronic and metabolic diseases. The versatility of quinoxaline derivatives in biomedical research highlights their potential in developing new therapeutic agents (Pereira et al., 2015).

Enhanced Therapeutic Potential with Sulfonamide Incorporation

The incorporation of the sulfonamide group into quinoxaline derivatives, akin to this compound, enhances their therapeutic potential. This combination has shown a wide range of pharmacological activities, including antibacterial, antifungal, neuropharmacological, and anti-tumor actions, thereby underscoring the significance of structural modification in drug development (Irfan et al., 2021).

Oxidative Stress and Toxicity Studies

Studies on quinoxaline 1,4-di-N-oxides, related to quinoxaline derivatives, have shed light on the critical roles of oxidative stress in their toxicity and metabolism. Understanding the oxidative stress mechanisms can contribute to safer drug use and the development of novel compounds with reduced toxic effects (Wang et al., 2016).

Safety and Hazards

Orientations Futures

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

Mécanisme D'action

Target of Action

Quinoxaline derivatives have been known to target dihydrofolate reductase in both humans and yeast . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

Quinoxaline derivatives have been reported to interact with their targets through nucleophilic addition and host–guest type complex formation . The compound may interact with its targets, leading to changes in their function and subsequent downstream effects.

Biochemical Pathways

Quinoxaline derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways

Result of Action

Quinoxaline derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, and antiviral effects . These activities suggest that the compound may exert its effects at both the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

2-(4-Methoxyphenoxy)quinoxaline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors It may also have effects on metabolic flux or metabolite levels

Propriétés

IUPAC Name |

2-(4-methoxyphenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMDGQXGJAVQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B2768378.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2768382.png)

![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768385.png)

![{[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2768386.png)

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2768388.png)

![1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2768396.png)